Methyl 3-bromonaphthalene-1-carboxylate
Overview
Description
Methyl 3-bromonaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and a carboxylate ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromonaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl naphthalene-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, leading to the selective bromination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Substitution: Methyl 3-methoxynaphthalene-1-carboxylate.
Oxidation: 3-bromo-1,4-naphthoquinone.
Reduction: Methyl 3-bromonaphthalene-1-methanol.
Scientific Research Applications
Methyl 3-bromonaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-bromonaphthalene-1-carboxylate in chemical reactions involves the activation of the bromine atom and the ester group. The bromine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
- Methyl 1-bromonaphthalene-2-carboxylate
- Methyl 2-bromonaphthalene-1-carboxylate
- Methyl 3-chloronaphthalene-1-carboxylate
Comparison: Methyl 3-bromonaphthalene-1-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
methyl 3-bromonaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYNFZNNISXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462016 | |
Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-63-8 | |
Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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